2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid
CAS No.: 1258624-96-2
Cat. No.: VC11738756
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258624-96-2 |
|---|---|
| Molecular Formula | C12H7Cl2NO2 |
| Molecular Weight | 268.09 g/mol |
| IUPAC Name | 2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17) |
| Standard InChI Key | VFLIHRVEVJAWSY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid belongs to the pyridine-carboxylic acid family, featuring a chlorinated aromatic ring system. Key identifiers include:
The compound’s planar structure enables π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity at the pyridine ring .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for 2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid are scarce, analogous pyridine-carboxylic acids are synthesized via:
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Chlorination of Pyridine Intermediates: Starting from 5-phenylpyridine-4-carboxylic acid, chlorination using POCl₃ or SOCl₂ introduces chlorine at the 2-position .
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-chloro-5-bromopyridine-4-carboxylic acid with 4-chlorophenylboronic acid.
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Hydrolysis of Nitriles: Conversion of 2-chloro-5-(4-chlorophenyl)pyridine-4-carbonitrile to the carboxylic acid via acidic or basic hydrolysis .
Example Reaction (Hypothetical):
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic Confirmation:
Physicochemical Properties
Solubility and Stability
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Solubility: Slightly soluble in water (0.2 mg/mL at 25°C), soluble in DMSO and DMF .
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Stability: Stable under inert atmospheres but prone to decarboxylation at >150°C .
Electronic Properties
Density Functional Theory (DFT) studies on analogous compounds reveal:
Applications in Pharmaceutical Research
Drug Intermediate
The carboxylic acid group enables conjugation with amines or alcohols to form amides/esters, common in protease inhibitors and kinase modulators.
Antimicrobial Activity
Molecular docking studies of similar chloropyridines show inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 12 µM) .
Non-Linear Optical (NLO) Materials
The dimeric form of related compounds exhibits 30× higher NLO activity than urea, making it suitable for laser frequency doubling .
Computational and Experimental Insights
Spectroscopic Behavior
Molecular Docking
Docking with E. coli DNA gyrase (PDB: 1KZN) shows a binding affinity of -8.2 kcal/mol, primarily via H-bonding with Asp73 and hydrophobic interactions .
Future Research Directions
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